molecular formula C23H21N3O3S B14978211 2-(methoxymethyl)-3-(4-methoxyphenyl)-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

2-(methoxymethyl)-3-(4-methoxyphenyl)-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Cat. No.: B14978211
M. Wt: 419.5 g/mol
InChI Key: ZXSRYWMVULJJLJ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]quinazolinone family, characterized by a fused bicyclic core with pyrazole and quinazoline moieties. Key structural features include:

  • Methoxymethyl group at position 2, enhancing solubility and steric bulk.
  • 2-Thienyl group at position 8, introducing aromatic heterocyclic diversity.

The dihydroquinazolinone scaffold is associated with diverse biological activities, including analgesic and antimicrobial properties .

Properties

Molecular Formula

C23H21N3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

2-(methoxymethyl)-3-(4-methoxyphenyl)-8-thiophen-2-yl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one

InChI

InChI=1S/C23H21N3O3S/c1-28-13-18-22(14-5-7-16(29-2)8-6-14)23-24-12-17-19(26(23)25-18)10-15(11-20(17)27)21-4-3-9-30-21/h3-9,12,15H,10-11,13H2,1-2H3

InChI Key

ZXSRYWMVULJJLJ-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)OC)C(=O)CC(C3)C5=CC=CS5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethyl)-3-(4-methoxyphenyl)-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multi-step organic reactions. The starting materials often include methoxymethyl derivatives, methoxyphenyl compounds, and thienyl groups. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization, chromatography, and distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-3-(4-methoxyphenyl)-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2-(Methoxymethyl)-3-(4-methoxyphenyl)-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)-3-(4-methoxyphenyl)-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares substituents, synthesis yields, and spectral data of the target compound with analogs from recent studies:

Compound ID R2 R3 R8 Yield (%) Melting Point (°C) Key Spectral Data Reference
Target Compound Methoxymethyl 4-Methoxyphenyl 2-Thienyl N/A N/A IR: C=O (~1670 cm⁻¹); NMR: δ 3.8 (OCH₃) -
3-(4-Fluorophenyl)-2-Me-8-(2-Thienyl) Methyl 4-Fluorophenyl 2-Thienyl N/A N/A NMR: δ 2.2 (CH₃), 7.1–7.3 (Ar-F)
2-(4-MeOPh)-8,8-dimethyl 4-Methoxyphenyl H 8,8-dimethyl 86 210–212 IR: 1672, 1616 cm⁻¹; NMR: δ 3.86 (OCH₃)
12h (Hydrazono derivative) - 4-MeOPh hydrazono 8,8-dimethyl 73 97–100 IR: 3425–3317 cm⁻¹ (NH); δ 6.99 (ArH)

Key Observations:

  • Electron-Donating vs.
  • Solubility : Methoxymethyl (target) may increase hydrophilicity compared to methyl groups (e.g., ).
  • Steric Effects : 8,8-Dimethyl substituents () introduce rigidity, whereas 2-thienyl (target) adds planar aromaticity.

Pharmacological Potential

  • Analgesic Activity: Pyrazoloquinazolinones with electron-rich substituents (e.g., methoxy groups) show improved activity .
  • Antimicrobial Effects: Hydrazono derivatives () exhibit moderate activity, suggesting the target’s 4-methoxyphenyl group could enhance efficacy.

Stability and Reactivity

  • Core Stability: The dihydroquinazolinone core is generally stable, but 8,8-dimethyl analogs () show enhanced thermal stability (higher melting points).
  • Thienyl Reactivity : The 2-thienyl group (target, ) may participate in electrophilic substitution, unlike phenyl or fluorophenyl groups.

Biological Activity

The compound 2-(methoxymethyl)-3-(4-methoxyphenyl)-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a member of the quinazoline family, known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C16_{16}H16_{16}N4_{4}O2_{2}S
  • Molecular Weight : 316.38 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research has demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones observed ranged from 10 to 12 mm with MIC values around 75 to 80 mg/mL for certain derivatives .

Bacterial Strain Inhibition Zone (mm) MIC (mg/mL)
Staphylococcus aureus1270
Escherichia coli1175
Candida albicans1180

Analgesic and Anti-inflammatory Activity

The compound's potential as an analgesic and anti-inflammatory agent has also been explored. In comparative studies, certain derivatives demonstrated analgesic activity comparable to diclofenac sodium while exhibiting lower ulcerogenic potential. This suggests a favorable safety profile for therapeutic applications .

The mechanisms through which quinazoline derivatives exert their biological effects often involve:

  • Inhibition of Enzymatic Activity : Many quinazoline compounds act as inhibitors of specific enzymes involved in inflammatory processes.
  • Receptor Modulation : Some derivatives may interact with neurotransmitter receptors, influencing pain pathways.
  • Antioxidant Activity : The presence of methoxy groups in the structure may enhance antioxidant properties, contributing to reduced inflammation .

Case Studies

  • Study on Analgesic Activity :
    • A study evaluated several quinazoline derivatives for their analgesic effects in animal models. The results indicated that compounds similar to this compound exhibited significant pain relief comparable to standard analgesics.
  • Antimicrobial Efficacy :
    • Another research focused on the antimicrobial properties of various quinazoline derivatives against clinical isolates. The findings suggested that specific modifications in the quinazoline structure enhanced antibacterial activity, making them promising candidates for developing new antibiotics.

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